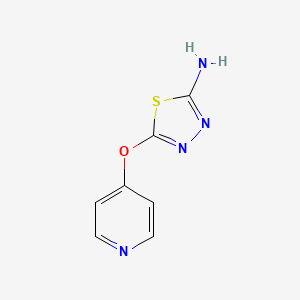

5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C7H6N4OS . It has a molecular weight of 194.21 . This compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” is 1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10) .Chemical Reactions Analysis

There is a study that describes “5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” derivatives as potent inhibitors of Bloom helicase . Bloom helicase plays an important function in DNA repair by unwinding complementary strands of duplex DNA as well as atypical DNA structures such as Holliday junctions .Physical And Chemical Properties Analysis

“5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” is a solid compound . It has a molecular weight of 194.22 . The compound should be stored at room temperature .Scientific Research Applications

Synthesis of Metal-Organic Frameworks

The compound can be used in the synthesis of metal-organic frameworks (MOFs). For instance, a Co metal–organic framework assembled from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin; TPhPyP) “Co-MTPhPyP” has been reported . The TPhPyP ligand was synthesized via aldehyde condensation in 28% yield .

Removal of Heavy Metal Ions

The synthesized Co-MTPhPyP has been applied to the removal of heavy metal ions. The sorption properties of the Co-MTPhPyP for the effective removal of Pb (II) and Cu (II) were evaluated in an aqueous medium . The results showed uptake capacities of 383.4 and 168 mg of the metal g −1 after 2 h, respectively .

Synthesis of Antibacterial Agents

Derivatives of the compound have been synthesized and evaluated for their antibacterial activities . A series of (5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)2-((4-oxo-2-phenylthiazolidin-3-yl)amino)ethanethioate(VIIa-j) were synthesized and evaluated for their antibacterial activities against for microorganism Stephylococous aureus (Gram positive), Basillus subtilis (Gram positive), Psuedomonas aeruginosa (Gram negative), and Escherichia Coli (Gram negative) .

Inhibitors of Angiogenesis

3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones have been designed as inhibitors of angiogenesis targeting VEGFR2 . In docking study, all the molecules showed similar way of binding with VEGFR2 as that of the cocrystallised ligand .

properties

IUPAC Name |

5-pyridin-4-yloxy-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPKWUWFOVTCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-4-yloxy)-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)

![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2643479.png)

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)

![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)

![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2643497.png)